(S,R,S)-Ahpc-C2-peg3-bcn

PROTAC Click Chemistry Bioorthogonal Conjugation

Researchers often face cytotoxicity from copper-catalyzed click chemistry and lengthy linker optimization. (S,R,S)-Ahpc-C2-PEG3-BCN resolves both: its BCN handle enables copper-free SPAAC (0.19-0.29 M⁻¹s⁻¹), preserving live-cell viability, while the pre-optimized PEG3 linker delivers superior degradation activity over PEG2/PEG4 analogs. • Copper-free bioorthogonal conjugation - avoids copper toxicity in primary cells, organoids, and in vivo models. • Pre-optimized PEG3 length - reduces iterative linker screening, accelerating PROTAC hit-to-lead. • High DMSO solubility (≥100 mg/mL) supports concentrated stock preparation for intracellular delivery.

Molecular Formula C42H59N5O9S
Molecular Weight 810.0 g/mol
Cat. No. B12368833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S,R,S)-Ahpc-C2-peg3-bcn
Molecular FormulaC42H59N5O9S
Molecular Weight810.0 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCNC(=O)OCC4C5C4CCC#CCC5)O
InChIInChI=1S/C42H59N5O9S/c1-28-37(57-27-45-28)30-13-11-29(12-14-30)24-44-39(50)35-23-31(48)25-47(35)40(51)38(42(2,3)4)46-36(49)15-17-53-19-21-55-22-20-54-18-16-43-41(52)56-26-34-32-9-7-5-6-8-10-33(32)34/h11-14,27,31-35,38,48H,7-10,15-26H2,1-4H3,(H,43,52)(H,44,50)(H,46,49)/t31-,32-,33+,34?,35+,38-/m1/s1
InChIKeyWLQVZOBNMRIBKF-XDQZITDUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S,R,S)-Ahpc-C2-peg3-bcn Procurement Guide


(S,R,S)-Ahpc-C2-peg3-bcn (CAS 2876198-36-4), also designated Compound 16b, is a VHL E3 ligase ligand-linker conjugate designed for PROTAC synthesis and targeted protein degradation research . This bifunctional building block integrates a VHL-recruiting (S,R,S)-Ahpc warhead, a C2-peg3 hydrophilic spacer, and a bicyclo[6.1.0]non-4-yne (BCN) moiety for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) [1]. The compound enables rapid, modular assembly of heterobifunctional degraders by reacting with azide-functionalized target ligands, bypassing the cytotoxicity and biomolecule degradation associated with copper-catalyzed click chemistry [2].

(S,R,S)-Ahpc-C2-peg3-bcn vs. Generic VHL Linkers


Substituting (S,R,S)-Ahpc-C2-peg3-bcn with alternative VHL-PEG conjugates bearing different reactive groups or linker lengths risks profound alterations in ternary complex geometry, conjugation efficiency, and degradation potency. Linker length and composition critically govern the spatial orientation of the POI-PROTAC-E3 ligase ternary complex, directly influencing bioactivity and degradation efficiency [1]. The BCN handle in this compound provides a second-order rate constant of 0.19–0.29 M⁻¹s⁻¹ with benzyl azide, enabling efficient copper-free bioorthogonal ligation under physiologically compatible conditions [2]. Replacement with a slower alkyne or a copper-dependent terminal alkyne would either compromise reaction kinetics or introduce toxic copper, limiting cellular applications [3].

Head-to-Head Evidence: (S,R,S)-Ahpc-C2-peg3-bcn vs. Analogs


Copper-Free SPAAC Kinetics vs. Terminal Alkyne

The BCN group of (S,R,S)-Ahpc-C2-peg3-bcn undergoes copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) with a second-order rate constant of 0.19–0.29 M⁻¹s⁻¹ (endo- and exo-isomers) for reaction with benzyl azide [1]. In contrast, terminal alkynes used in alternative VHL-PEG conjugates (e.g., (S,R,S)-AHPC-PEG5-Alkyne) require copper catalysis to achieve comparable ligation rates, as uncatalyzed terminal alkyne-azide cycloadditions exhibit rate constants of only 10⁻²–1 M⁻¹s⁻¹ . The BCN handle eliminates the need for cytotoxic copper(I) catalysts, preserving cell viability and preventing oxidative degradation of nucleic acids and polysaccharides during intracellular protein labeling [2].

PROTAC Click Chemistry Bioorthogonal Conjugation

PEG3 Linker Degradation Activity vs. PEG2 and PEG4

In a systematic linker length optimization study of decoy nucleic acid-type PROTACs targeting estrogen receptor alpha (ERα), the PEG3-containing construct (LCL-ER(dec)) demonstrated the highest ERα degradation activity compared to PEG2 and PEG4 analogs [1]. While all three linker variants (PEG2, PEG3, PEG4) exhibited comparable ERα binding affinity with IC₅₀ values ranging from 30–50 nM, the PEG3 variant achieved superior degradation efficiency [1]. This finding is directly relevant to (S,R,S)-Ahpc-C2-peg3-bcn, which incorporates the optimal PEG3 spacer length for VHL-based PROTAC assembly.

PROTAC Linker Optimization Targeted Protein Degradation

DMSO Solubility and Formulation Compatibility

(S,R,S)-Ahpc-C2-peg3-bcn demonstrates DMSO solubility of ≥100 mg/mL (123.46 mM), enabling preparation of concentrated stock solutions for PROTAC assembly and biological testing [1]. This solubility threshold meets or exceeds the formulation requirements for most cellular assays and supports in vivo formulation protocols using DMSO/PEG300/Tween 80/saline mixtures at working concentrations up to 2 mg/mL . The compound's solubility profile is critical for achieving ternary complex formation at the nanomolar concentrations typical of PROTAC degradation studies.

PROTAC Solubility Formulation

Purity and Cost: Vendor Comparison

Multiple vendors offer (S,R,S)-Ahpc-C2-peg3-bcn with purity specifications ranging from 95% to ≥98% . MedChemExpress supplies the compound at 99.22% purity with DMSO solubility data validated in-house . Procurement pricing for 25 mg quantities ranges from $190 (AChemBlock, 95% purity) to $1660 (MedChemExpress, 99.22% purity), reflecting purity- and vendor-dependent cost differentials [1]. AxisPharm offers ≥98% purity at intermediate pricing ($2075 for 25 mg) with 24-hour shipping . The purity tier selection should align with the intended application: 95% purity is typically sufficient for initial PROTAC library synthesis and screening, while ≥98% purity is recommended for lead optimization, cellular mechanism studies, and in vivo experiments where trace impurities may confound biological readouts.

PROTAC Procurement Purity

Optimized Applications of (S,R,S)-Ahpc-C2-peg3-bcn


Copper-Free Intracellular PROTAC Assembly

The BCN handle's SPAAC kinetics (0.19–0.29 M⁻¹s⁻¹) enable efficient, copper-free conjugation to azide-tagged target ligands within live cells without cytotoxic copper [1]. This is particularly advantageous for target engagement validation in primary cell cultures, patient-derived organoids, and in vivo models where copper exposure compromises viability. Researchers should utilize the compound's high DMSO solubility (≥100 mg/mL) to prepare concentrated stock solutions for intracellular delivery of azide-functionalized ligands, followed by BCN-mediated PROTAC assembly in situ.

High-Throughput PROTAC Library Synthesis

The PEG3 linker length in this compound aligns with empirical evidence demonstrating superior degradation activity over PEG2 and PEG4 analogs in VHL-based systems [2]. This pre-optimized geometry reduces iterative linker screening, accelerating hit-to-lead progression. The BCN handle's strain-promoted reactivity supports rapid, modular assembly of diverse PROTAC libraries via simple mixing with azide-functionalized target ligands, compatible with automated liquid handling and parallel synthesis workflows. For initial library screening, the 95% purity grade offers cost-effective material procurement.

In Vivo Pharmacokinetic and Efficacy Studies

The compound's validated DMSO solubility (≥100 mg/mL) and established in vivo formulation protocols (e.g., 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% saline) support reproducible animal studies . Researchers should procure the ≥98% purity grade for in vivo experiments to minimize confounding effects from trace impurities. The BCN handle's copper-free reactivity is essential for in vivo applications, as copper-catalyzed click chemistry is incompatible with systemic administration due to metal toxicity and off-target bioconjugation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S,R,S)-Ahpc-C2-peg3-bcn

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.